molecular formula C8H10BrNO2S B063522 2-bromo-N-ethylbenzenesulfonamide CAS No. 169189-80-4

2-bromo-N-ethylbenzenesulfonamide

Cat. No.: B063522
CAS No.: 169189-80-4
M. Wt: 264.14 g/mol
InChI Key: PAMGXYQVJKXRMX-UHFFFAOYSA-N
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Description

2-Bromo-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C8H10BrNO2S. It is a derivative of benzenesulfonamide, where the hydrogen atom on the sulfonamide nitrogen is replaced by an ethyl group, and a bromine atom is attached to the benzene ring. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-ethylbenzenesulfonamide typically involves the reaction of N-ethylbenzenesulfonamide with a brominating agent. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-ethylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzenesulfonamides.

    Oxidation Reactions: Formation of benzenesulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Formation of ethylbenzenesulfonamide

Scientific Research Applications

2-Bromo-N-ethylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-ethylbenzenesulfonamide is not fully understood. it is known that sulfonamides act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria. This mechanism suggests that this compound may inhibit bacterial growth by interfering with folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-methylbenzenesulfonamide
  • 2-Bromo-N-propylbenzenesulfonamide
  • 2-Bromo-N-isopropylbenzenesulfonamide

Uniqueness

2-Bromo-N-ethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the sulfonamide nitrogen and the bromine atom on the benzene ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-bromo-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMGXYQVJKXRMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585881
Record name 2-Bromo-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169189-80-4
Record name 2-Bromo-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 20 mL vial were added a stirbar, 2-bromobenzene-1-sulfonyl chloride (0.995 g, 3.89 mmol), and THF (5 mL). The vial was then charged with EtNH2 in THF (5 mL, 2.0 M). The mixture was stirred for 24 hours before adding it to a separatory funnel containing 1 N HCl and EtOAc. The layers were mixed thoroughly and then separated. The organic layer was then washed with water followed by sat. NaHCO3, dried over MgSO4, filtered and concentrated to dryness to give the crude product. Subjecting the oil to FCC yielded the title compound (580 mg, 56%). 1H NMR (600 MHz, CDCl3) δ 8.17-8.10 (dd, J=7.8, 1.7, 1H), 7.75-7.69 (dd, J=7.8, 1.2, 1H), 7.48-7.43 (m, 1H), 7.43-7.37 (m, 1H), 5.16-4.91 (t, J=6.7, 1H), 3.06-2.87 (m, 2H), 1.19-1.00 (t, J=7.3, 3H).
Quantity
0.995 g
Type
reactant
Reaction Step One
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Quantity
5 mL
Type
solvent
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
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0 (± 1) mol
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Reaction Step Three
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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